ethyl 4-(2-ethoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ethyl 4-(2-ethoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxybenzamido group, a dihydropyridazine ring, and a carboxylate ester.
Preparation Methods
The synthesis of ethyl 4-(2-ethoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves multiple steps, including the formation of the dihydropyridazine ring and the introduction of the ethoxybenzamido group. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
ethyl 4-(2-ethoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the dihydropyridazine ring or the ethoxybenzamido group.
Scientific Research Applications
This compound has been studied for its potential applications in scientific research, particularly in the fields of chemistry and biology. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may have potential as a pharmacological agent due to its unique structure and functional groups. Additionally, its properties make it a candidate for use in medicinal chemistry for the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 4-(2-ethoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves interactions with specific molecular targets and pathways. The ethoxybenzamido group and the dihydropyridazine ring play crucial roles in its activity, potentially binding to enzymes or receptors and modulating their function. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
ethyl 4-(2-ethoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as those containing dihydropyridazine rings or ethoxybenzamido groups These comparisons highlight its uniqueness in terms of structure and reactivity
Properties
IUPAC Name |
ethyl 4-[(2-ethoxybenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-30-19-9-7-6-8-17(19)22(28)24-18-14-20(27)26(16-12-10-15(3)11-13-16)25-21(18)23(29)31-5-2/h6-14H,4-5H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIOJOXJJHMSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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